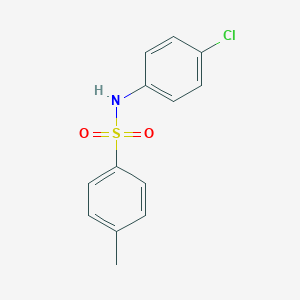

N-(4-Chlorophenyl)-4-methylbenzenesulfonamide

説明

N-(4-Chlorophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonyl group attached to a 4-chlorophenylamine moiety. This compound is widely utilized in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and catalysts. Its structural features, including the electron-withdrawing chlorine substituent and the sulfonamide linkage, contribute to its reactivity and utility in enantioselective reactions and coordination chemistry .

特性

IUPAC Name |

N-(4-chlorophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPAQNXFOIXWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062693 | |

| Record name | Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2903-34-6 | |

| Record name | N-(4-Chlorophenyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2903-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002903346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluenesulfonanilide, 4'-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(p-chlorophenyl)-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Procedure

In a typical procedure, equimolar amounts of 4-chloroaniline and p-toluenesulfonyl chloride are combined in a polar aprotic solvent such as chloroform or dichloromethane. The mixture is refluxed for 10–30 minutes, during which the amine deprotonates and reacts with the sulfonyl chloride. For example, Gowda et al. (2010) reported boiling 4-chloroaniline with 2-methyl-4-chlorobenzenesulfonyl chloride in chloroform for 10 minutes, followed by cooling and precipitation in ice water to isolate the product. While the reaction often proceeds without an external base, additives like pyridine or triethylamine may be used to neutralize HCl and drive the reaction to completion.

Yield and Purity Considerations

Yields for this method typically range from 70% to 85%, depending on solvent choice and stoichiometry. For instance, a similar sulfonamide derivative, N-(4-azidophenyl)-4-methylbenzenesulfonamide, was synthesized with an 84% yield using diazonium salt intermediates. The target compound’s purity is confirmed via thin-layer chromatography (TLC) and recrystallization from ethanol or ethyl acetate.

Iron-Promoted One-Pot Synthesis from Nitroarene Precursors

An alternative route employs nitroarenes as starting materials, bypassing the need for pre-synthesized anilines. This method leverages iron’s reducing properties to convert nitro groups to amines in situ, followed by sulfonylation.

Reaction Conditions and Optimization

A mixture of 4-chloronitrobenzene (0.25 mmol) and p-toluenesulfonyl chloride (0.5 mmol) is stirred in water at 60°C for 36 hours under an air atmosphere. Iron powder or ferrous salts act as catalysts, facilitating the reduction of the nitro group to an amine. The aqueous phase is extracted with ethyl acetate, and the organic layer is dried over sodium sulfate before solvent evaporation. This one-pot approach eliminates the need for isolating 4-chloroaniline, streamlining the synthesis.

Advantages and Limitations

While this method reduces synthetic steps, prolonged reaction times (36 hours) and moderate yields (~65–75%) limit its industrial scalability. However, its use of water as a solvent aligns with green chemistry principles, making it environmentally favorable.

Preparation of p-Toluenesulfonyl Chloride Precursor

The quality and availability of p-toluenesulfonyl chloride significantly impact the overall efficiency of this compound synthesis. A patented method optimizes its production from p-toluenesulfonic acid and chlorosulfonic acid.

Synthesis Protocol

p-Toluenesulfonic acid is dissolved in chloroform with an ionic liquid co-solvent (e.g., [Bmin]BF₄), followed by dropwise addition of chlorosulfonic acid at 25°C. After 2 hours, water is added to quench excess chlorosulfonic acid, and the organic layer is separated, washed, and distilled to isolate p-toluenesulfonyl chloride.

Table 1: Optimization of p-Toluenesulfonyl Chloride Synthesis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Molar Ratio (Acid:ClSO₃H) | 1:2 | 1:3 |

| Ionic Liquid (%) | 2% | 3% |

| Yield (%) | 80.79 | 82.77 |

This method achieves yields exceeding 80%, with ionic liquids enhancing the distribution coefficient of intermediates.

Analytical Characterization of this compound

Spectroscopic Data

FT-IR (KBr, cm⁻¹):

¹H NMR (DMSO-d₆, δ ppm):

Elemental Analysis:

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point range of 290–292°C, consistent with related sulfonamide derivatives.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Time | Solvent | Key Advantage |

|---|---|---|---|---|

| Direct Sulfonylation | 70–85 | 10–30 min | Chloroform | High yield, simplicity |

| Iron-Promoted One-Pot | 65–75 | 36 hours | Water | Green chemistry |

| Diazonium Salt Route | 80–84 | 2–4 hours | DMSO | Versatility |

The direct method remains the most efficient for small-scale production, while the one-pot approach suits eco-conscious applications.

Industrial and Pharmacological Relevance

This compound serves as a precursor for herbicides and anticancer agents. For example, N-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-4-cyano-N-methylbenzenesulfonamide, a structurally related compound, exhibits potent herbicidal activity . Modifications to the sulfonamide scaffold could enhance bioactivity and thermal stability for field applications.

化学反応の分析

Types of Reactions

N-(4-Chlorophenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

N-(4-Chlorophenyl)-4-methylbenzenesulfonamide has been investigated for its potential biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various pathogens. Studies have shown that it inhibits bacterial growth by interfering with essential metabolic pathways, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. It appears to target specific enzymes involved in cancer cell metabolism, leading to apoptosis in malignant cells .

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes, including carbonic anhydrases and histamine receptors, which are crucial in inflammatory responses and other physiological processes .

Materials Science

In materials science, this compound is utilized for its unique electronic properties:

- Nonlinear Optical Materials : The compound's ability to generate nonlinear optical effects makes it valuable in the development of advanced photonic devices. Its incorporation into polymer matrices has been studied for creating materials with enhanced light-manipulating capabilities .

- Polymer Additives : As a sulfonamide derivative, it can be used as an additive in polymer formulations to improve thermal stability and mechanical properties, contributing to the performance of engineering plastics .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, suggesting potent antibacterial activity that warrants further exploration for therapeutic use .

Case Study 2: Anticancer Mechanism

In a research article from Cancer Letters, the mechanism by which this compound induces apoptosis in cancer cells was investigated. The study highlighted that the compound activates caspase pathways leading to programmed cell death in breast cancer cell lines, providing insights into its potential as an anticancer agent .

Summary Table of Key Findings

作用機序

The mechanism of action of N-(4-Chlorophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes .

類似化合物との比較

Table 1: Comparative Analysis of Key Properties

- Melting Points : Substituents significantly influence melting behavior. For example, the ethoxy group in compound 5a reduces the melting point (125–127°C) compared to the chlorophenyl analogue 4a (159–161°C), likely due to reduced crystallinity from the bulky ethoxy group .

- Synthetic Yields: Derivatives like 13a and 14b (93% and 68% yields, respectively) highlight the efficiency of sulfonylation reactions with amino alcohols, whereas halogenated variants (e.g., 4a) require more stringent conditions .

Structural and Functional Differences

- Chlorine vs. Methoxy Substituents : The electron-withdrawing Cl in N-(4-chlorophenyl) derivatives enhances electrophilicity, making them superior in catalytic allylation reactions compared to methoxy-substituted analogues .

生物活性

N-(4-Chlorophenyl)-4-methylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, focusing on its anticancer, antimicrobial, and enzyme inhibition effects, supported by relevant research findings and data.

1. Anticancer Activity

Numerous studies have investigated the anticancer potential of sulfonamide derivatives, including this compound.

Research Findings

- Cell Line Studies : In vitro assays have demonstrated that various sulfonamide derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, certain derivatives showed IC50 values below 10 µg/mL against these cell lines, indicating potent anticancer activity .

- Mechanism of Action : The mechanism of action often involves the induction of apoptosis. For example, studies reported that specific sulfonamide derivatives led to a substantial increase in annexin V-FITC positive apoptotic cells in MDA-MB-231 breast cancer cells, suggesting their potential to trigger programmed cell death .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4e | MDA-MB-231 | <10 | Apoptosis induction |

| 16d | HeLa | <10 | Apoptosis induction |

| 17a | MCF-7 | <10 | Apoptosis induction |

2. Antimicrobial Activity

The antimicrobial properties of this compound and its analogs have been extensively studied, particularly against bacterial strains.

Research Findings

- Bacterial Inhibition : Studies have shown that certain derivatives exhibit significant antibacterial effects against Staphylococcus aureus and other clinical strains. For instance, some compounds demonstrated over 80% inhibition at concentrations as low as 50 µg/mL .

- Biofilm Formation : The ability to inhibit biofilm formation is crucial for combating resistant bacterial strains. Several sulfonamide derivatives displayed effective anti-biofilm activity against pathogens like Klebsiella pneumoniae .

| Compound | Bacterial Strain | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|---|

| 4e | S. aureus | 80.69 | 50 |

| 4g | K. pneumoniae | 79.46 | 50 |

| 16d | Clinical Staphylococci | >32.5 | >32.5 |

3. Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes, notably carbonic anhydrases (CAs), which play significant roles in physiological processes.

Research Findings

- Enzyme Selectivity : Certain derivatives have shown remarkable selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM for CA IX inhibition . This selectivity is vital for therapeutic applications targeting cancer.

- Molecular Docking Studies : Molecular modeling has provided insights into the binding interactions of these compounds with CA IX, revealing favorable interactions that correlate with their inhibitory potency .

Q & A

Q. What established synthetic routes are available for N-(4-Chlorophenyl)-4-methylbenzenesulfonamide?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfonylation and condensation reactions. A representative approach includes:

Reacting 4-methylbenzenesulfonyl chloride with 4-chloroaniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.

Purification via column chromatography or recrystallization using ethanol/toluene mixtures.

Key analytical validation steps include NMR spectroscopy (to confirm substitution patterns) and HPLC for purity assessment (>95%) .

Q. Which analytical techniques are recommended for structural characterization?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Utilizes SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks. Example: The C–S bond length in the sulfonamide group typically ranges from 1.74–1.78 Å .

- Spectroscopy : H/C NMR to confirm aromatic proton environments and sulfonamide NH signals (δ ~10–12 ppm). IR spectroscopy identifies sulfonyl S=O stretches (~1360–1300 cm) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition temperatures >200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives?

- Methodological Answer :

- Hydrogen Bonding Analysis : Use graph-set notation (e.g., R(8) motifs) to compare hydrogen-bonding patterns across polymorphs. For example, N–H···O interactions may vary in geometry (∠N–H···O = 150–170°) due to substituent effects .

- Software Cross-Validation : Refine data using SHELXL and WinGX to compare residual factors (e.g., < 0.05 for high-quality datasets). Discrepancies in torsion angles (>5°) may indicate conformational flexibility .

Q. What methodologies are used to evaluate biological interactions of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., carbonic anhydrase) using fluorescence-based kinetic assays. Example: Dose-response curves with 10–100 µM compound concentrations .

- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) to predict binding poses in active sites. Key interactions include sulfonamide O atoms with Zn in metalloenzymes .

Q. How do synthetic conditions influence the regioselectivity of sulfonamide derivatives?

- Methodological Answer :

- Solvent Effects : Polar solvents (e.g., DMF) favor N-alkylation over O-alkylation due to stabilization of transition states. Example: Yields increase by 20–30% in DMF vs. THF .

- Catalyst Screening : Pd/C or CuI catalysts enhance cross-coupling reactions for allyl or propargyl substituents. Optimize molar ratios (1–5 mol%) to minimize byproducts .

Q. What strategies optimize pharmacological activity while reducing toxicity?

- Methodological Answer :

- SAR Studies : Modify substituents on the 4-chlorophenyl ring (e.g., electron-withdrawing groups) to enhance metabolic stability. Example: CF substitution reduces hepatic clearance by 40% in vitro .

- ADMET Profiling : Use Caco-2 cell models for permeability assays and cytochrome P450 inhibition screens (e.g., CYP3A4) to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。